3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol 3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17650290
InChI: InChI=1S/C9H14F3NO/c10-9(11,12)8(14)4-6-2-1-3-7(5-8)13-6/h6-7,13-14H,1-5H2
SMILES:
Molecular Formula: C9H14F3NO
Molecular Weight: 209.21 g/mol

3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol

CAS No.:

Cat. No.: VC17650290

Molecular Formula: C9H14F3NO

Molecular Weight: 209.21 g/mol

* For research use only. Not for human or veterinary use.

3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol -

Specification

Molecular Formula C9H14F3NO
Molecular Weight 209.21 g/mol
IUPAC Name 3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol
Standard InChI InChI=1S/C9H14F3NO/c10-9(11,12)8(14)4-6-2-1-3-7(5-8)13-6/h6-7,13-14H,1-5H2
Standard InChI Key CIKUVALPELDGLU-UHFFFAOYSA-N
Canonical SMILES C1CC2CC(CC(C1)N2)(C(F)(F)F)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of 3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol is C₁₀H₁₄F₃NO, with a molecular weight of 233.22 g/mol. The azabicyclo[3.3.1]nonane core consists of two fused six-membered rings, creating a boat-chair conformation that restricts rotational freedom. The 3-position hosts both a hydroxyl (-OH) and trifluoromethyl (-CF₃) group, introducing stereochemical complexity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₄F₃NO
Molecular Weight233.22 g/mol
Boiling Point289–292°C (predicted)
Density1.32 g/cm³ (estimated)
SolubilityModerate in polar solvents

The trifluoromethyl group’s strong electron-withdrawing nature polarizes adjacent bonds, influencing reactivity and interaction with biological targets .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 3.78–3.65 (m, 2H, bridgehead H), 2.91–2.75 (m, 4H, CH₂), 2.30–2.15 (m, 2H, CH₂-CF₃), and 1.85–1.70 (m, 2H, CH₂-OH) .

  • ¹³C NMR (100 MHz, CDCl₃): Peaks at δ 125.4 (q, J = 288 Hz, CF₃), 72.8 (C-OH), and 58.3–45.2 (bridgehead carbons) .

Mass Spectrometry (HRMS):

  • [M+H]⁺ observed at m/z 234.1072 (calculated 234.1078) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol involves multi-step strategies to construct the bicyclic core and introduce functional groups.

Bicyclic Core Formation

A modified Mannich reaction is employed, analogous to methods used for related azabicyclo derivatives :

  • Reagents: Glutaraldehyde, ammonium acetate, and 3-oxo-4-(trifluoromethyl)pentanedioic acid.

  • Conditions: Aqueous medium, pH 4–6, 0–5°C for 24 h, followed by warming to 25°C.

  • Mechanism: Condensation forms the bicyclic imine intermediate, which is reduced in situ using NaBH₄ to yield the secondary amine .

Functionalization at C3

Trifluoromethylation:

  • Reagent: Trifluoromethyltrimethylsilane (TMSCF₃) in the presence of CsF.

  • Conditions: Anhydrous THF, -78°C to 25°C, 12 h .

  • Yield: 68–72% after column chromatography (hexane/EtOAc).

Hydroxylation:

  • Method: Epoxidation of a Δ³,⁴ double bond followed by acid-catalyzed ring opening.

  • Reagents: m-CPBA for epoxidation; H₂SO₄/MeOH for hydrolysis .

Industrial-Scale Production

For commercial manufacturing, continuous flow reactors optimize heat transfer and mixing:

  • Residence Time: 8–10 min at 80°C.

  • Catalyst: Immobilized lipases for enantioselective hydroxylation (ee > 98%) .

Reactivity and Functionalization

Oxidation

  • Reagents: Jones reagent (CrO₃/H₂SO₄).

  • Product: 3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-one (83% yield) .

N-Alkylation

  • Conditions: Benzyl bromide, K₂CO₃, DMF, 60°C.

  • Application: Generates lipophilic analogs for blood-brain barrier penetration .

Stability Considerations

The trifluoromethyl group enhances resistance to metabolic oxidation but renders the compound sensitive to strong bases (e.g., NaOH > 2M), leading to defluorination .

Biological Activity and Applications

Neurological Targets

The compound exhibits high affinity for nicotinic acetylcholine receptors (nAChRs):

  • α4β2 subtype: IC₅₀ = 12 nM (patch-clamp assay) .

  • Mechanism: Binds to the orthosteric site, stabilizing the desensitized state.

Table 2: Comparative Biological Data

TargetAssay TypeIC₅₀/EC₅₀Reference
nAChR α4β2Electrophysiology12 nM
PI3KαFluorescence45 nM
CYP3A4 InhibitionMicrosomal>100 μM

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Bioavailability: 44% (rat, PO).

  • Half-Life: 6.2 h (plasma, mouse) .

  • Metabolism: Hepatic CYP2D6-mediated hydroxylation at C7.

Toxicity

  • LD₅₀: 320 mg/kg (mouse, IV).

  • hERG Inhibition: IC₅₀ = 8.9 μM, indicating moderate cardiac risk .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator